molecular formula C6H5N3O5 B106971 4-Amino-2,6-dinitrophenol CAS No. 17973-92-1

4-Amino-2,6-dinitrophenol

Cat. No.: B106971
CAS No.: 17973-92-1
M. Wt: 199.12 g/mol
InChI Key: TTXPIURLJOPGTE-UHFFFAOYSA-N
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Description

4-Amino-2,6-dinitrophenol: is an organic compound with the molecular formula C6H5N3O5 . It is a derivative of phenol, where the hydrogen atoms at positions 2 and 6 are replaced by nitro groups (-NO2), and the hydrogen atom at position 4 is replaced by an amino group (-NH2). This compound is known for its applications in various fields, including chemistry and industry, due to its unique chemical properties.

Scientific Research Applications

**Chem

Mechanism of Action

The mechanism of action of 4-Amino-2,6-dinitrophenol is similar to that of 2,4-Dinitrophenol (DNP), which is a classic uncoupler of oxidative phosphorylation in mitochondria. DNP increases the proton current through pure lipid membranes, similar to other chemical uncouplers .

Safety and Hazards

4-Amino-2,6-dinitrophenol is considered explosive and very toxic . It is advised to avoid contact with skin, eyes, and clothing, not to breathe vapors/dust, not to ingest, and to avoid shock and friction . Despite its high toxicity, it is used in low concentrations in certain hair dyes, such as henna, and is considered safe for this use provided its concentration remains low .

Future Directions

The future directions of 4-Amino-2,6-dinitrophenol research could involve further investigation of its energetic properties and potential applications. For instance, a recent study suggested more favorable energetic properties for p-DDNP as an initiator .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Amino-2,6-dinitrophenol can be synthesized through several methods. One common method involves the nitration of 4-aminophenol. The process typically includes the following steps:

    Nitration of 4-aminophenol: 4-aminophenol is treated with a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out at a controlled temperature to prevent over-nitration.

    Isolation and Purification: The resulting product is then isolated and purified through recrystallization or other suitable methods.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure better control over reaction conditions and yield. The use of advanced purification techniques, such as chromatography, may also be employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions: 4-Amino-2,6-dinitrophenol undergoes various chemical reactions, including:

    Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst or other chemical reducing agents.

    Substitution: The amino group can participate in substitution reactions, where it can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst, tin(II) chloride, or iron powder in acidic conditions.

    Substitution: Reagents such as halogens, alkyl halides, or acyl chlorides can be used for substitution reactions.

Major Products:

    Reduction: The reduction of this compound typically yields 4,2,6-triaminophenol.

    Substitution: Depending on the substituent introduced, various derivatives of this compound can be obtained.

Properties

IUPAC Name

4-amino-2,6-dinitrophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3O5/c7-3-1-4(8(11)12)6(10)5(2-3)9(13)14/h1-2,10H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TTXPIURLJOPGTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20170855
Record name Phenol, 4-amino-2,6-dinitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20170855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17973-92-1
Record name 4-Amino-2,6-dinitrophenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17973-92-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenol, 4-amino-2,6-dinitro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017973921
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenol, 4-amino-2,6-dinitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20170855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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